1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine
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Overview
Description
1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a dimethyl(phenyl)silyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of such compounds often involves large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The dimethyl(phenyl)silyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Piperidine: A simpler analog with a basic nitrogen-containing ring.
Pyrrolidine: A five-membered ring analog with similar properties.
Piperazine: A six-membered ring with two nitrogen atoms, offering different pharmacological profiles.
Uniqueness: 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
89193-61-3 |
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Molecular Formula |
C23H33NSi |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
dimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]-phenylsilane |
InChI |
InChI=1S/C23H33NSi/c1-20(19-24-16-8-5-9-17-24)18-21-12-14-23(15-13-21)25(2,3)22-10-6-4-7-11-22/h4,6-7,10-15,20H,5,8-9,16-19H2,1-3H3 |
InChI Key |
VSLOBHCLYQERSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2)CN3CCCCC3 |
Origin of Product |
United States |
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